Malonic acid-d4 chemical properties for researchers
Malonic acid-d4 chemical properties for researchers
An In-Depth Technical Guide to Malonic Acid-d4: Chemical Properties and Research Applications
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core chemical properties and applications of Malonic Acid-d4. Moving beyond a simple data sheet, this document elucidates the causality behind its utility in modern research, grounding its applications in fundamental chemical principles.
Introduction: The Significance of Isotopic Labeling
Malonic acid-d4 (CAS No: 813-56-9) is the deuterated analogue of malonic acid, a naturally occurring dicarboxylic acid.[1] In this isotopologue, the four hydrogen atoms of the parent molecule have been replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen. This isotopic substitution, while imparting only subtle changes to the molecule's chemical reactivity, results in a significant mass increase (M+4). This mass shift is the cornerstone of its utility, enabling researchers to distinguish it from its endogenous, non-labeled counterpart using mass spectrometry.
The strategic use of malonic acid-d4 provides a powerful tool for tracing metabolic pathways, serving as a robust internal standard for quantitative analysis, and acting as a versatile building block for the synthesis of complex deuterated molecules. This guide will explore these applications, underpinned by a detailed examination of its chemical and physical properties.
Core Chemical and Physical Properties
The fundamental properties of malonic acid-d4 are summarized below. These data are critical for experimental design, from preparing stock solutions to interpreting analytical results.
| Property | Value | Source(s) |
| Synonyms | Propanedioic-2,2-d2 acid-1,3-d2, Tetradeuteriomalonic acid | [][3] |
| CAS Number | 813-56-9 | [4] |
| Molecular Formula | C₃D₄O₄ or CD₂(COOD)₂ | [4][5] |
| Molecular Weight | ~108.09 g/mol | [][6] |
| Exact Mass | 108.03606559 u | [4][7] |
| Appearance | White crystalline solid | [][4] |
| Melting Point | 132-135 °C (with decomposition) | [4] |
| Density | ~1.605 g/cm³ | [][4] |
| Solubility | Soluble in DMSO, Methanol, Water, Alcohol, Pyridine, Ether | [][4][8] |
| Isotopic Purity | Typically ≥98 atom % D | [][3] |
| Chemical Purity | Typically ≥98-99% | [6] |
| Mass Shift vs. Unlabeled | M+4 |
The primary distinction from unlabeled malonic acid (C₃H₄O₄, MW: ~104.06 g/mol ) is the increased mass, which forms the basis for its differentiation in mass spectrometry-based assays.[8][9]
Spectroscopic Profile: The Key to Detection and Characterization
The isotopic labeling of malonic acid-d4 profoundly influences its spectroscopic signature, which is essential for its use in research.
-
Mass Spectrometry (MS): The most critical analytical characteristic is its M+4 mass shift relative to the unlabeled form. In quantitative studies, this allows for the simultaneous detection of the analyte (endogenous malonic acid) and the internal standard (malonic acid-d4) without chromatographic interference. For example, in negative ion mode electrospray ionization, the [M-H]⁻ ion for unlabeled malonic acid is observed at m/z 103, while the corresponding [M-D]⁻ ion for malonic acid-d4 is observed at m/z 107.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A pure sample of malonic acid-d4 will exhibit a near-complete absence of signals in the proton NMR spectrum. The characteristic signals for unlabeled malonic acid—a methylene singlet around 3.3-3.4 ppm and a carboxylic acid singlet above 11 ppm (in DMSO-d₆)—will be significantly attenuated.[10][11] The magnitude of any residual proton signals can be used to confirm isotopic purity.
-
¹³C NMR: The carbon signals will be present, but their splitting patterns will be altered due to coupling with deuterium (C-D) instead of hydrogen (C-H). This results in characteristic multiplets, confirming the positions of deuteration.
-
Principal Research Applications
The unique properties of malonic acid-d4 make it an indispensable tool in several areas of scientific inquiry.
Internal Standard for Quantitative Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification in mass spectrometry. Malonic acid-d4 is an ideal SIL-IS for measuring endogenous malonic acid for several reasons:
-
Co-elution: It has virtually identical physicochemical properties to the unlabeled analyte, ensuring it co-elutes during liquid chromatography (LC).
-
Correction for Variability: It experiences the same sample preparation losses, matrix effects, and ionization suppression/enhancement as the analyte.
-
Distinct Mass: It is easily distinguished by the mass spectrometer.
By spiking a known quantity of malonic acid-d4 into a sample at the beginning of the workflow, the ratio of the analyte's peak area to the standard's peak area can be used to calculate a precise concentration, correcting for experimental variations.
Metabolic Flux Analysis and Tracer Studies
Malonic acid is a well-known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1][4] By introducing malonic acid-d4 into a biological system (e.g., cell culture or an animal model), researchers can trace its uptake, distribution, and metabolic fate. Mass spectrometry can then be used to identify downstream metabolites that have incorporated the deuterium label, providing direct insight into metabolic pathways and their kinetics. This is particularly valuable for studying metabolic reprogramming in diseases like cancer.
Building Block in Deuterated Chemical Synthesis
Malonic acid-d4 serves as a valuable precursor for synthesizing more complex deuterated molecules. The classic malonic ester synthesis, for example, can be adapted using diethyl malonate-d4 to create a wide range of deuterated carboxylic acids.[12][13][14] These deuterated products are highly sought after as drug candidates (to study the kinetic isotope effect on metabolism) or as internal standards for other analytes.
Safety, Handling, and Experimental Protocols
Safety and Handling
As a Senior Application Scientist, adherence to safety protocols is paramount. Malonic acid-d4, like its unlabeled counterpart, requires careful handling.
-
Hazards: Harmful if swallowed and causes serious eye damage.[6] It is classified as an irritant.[15]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][18] Avoid generating dust during handling.[17]
-
Storage: Malonic acid-d4 is hygroscopic.[4][19] Store in a tightly sealed container in a cool, dry place, away from light and moisture.[6][18] For long-term stability, storage under an inert atmosphere (e.g., argon) is recommended.[4][20]
Experimental Protocol: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 10 mM stock solution of malonic acid-d4, a common starting point for cell culture experiments or for creating a calibration curve.
Materials:
-
Malonic Acid-d4 (MW: 108.09 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass: Mass = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.010 mol/L × 0.010 L × 108.09 g/mol = 0.010809 g = 10.81 mg
-
Weighing: Accurately weigh approximately 10.81 mg of malonic acid-d4 powder using an analytical balance and transfer it to a 10 mL volumetric flask. Record the exact mass.
-
Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask. Gently swirl or vortex until the solid is completely dissolved.
-
Final Volume: Carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Mixing & Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Conclusion
Malonic acid-d4 is far more than a simple deuterated chemical. It is a precision tool that leverages the fundamental principle of isotopic mass differences to unlock critical insights in biological and chemical research. Its roles as a high-fidelity internal standard, a dynamic metabolic tracer, and a versatile synthetic building block are grounded in its distinct and measurable physical properties. For the researcher in drug development, metabolomics, or synthetic chemistry, a thorough understanding of these properties is essential for designing robust experiments and generating high-quality, reproducible data.
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Reimers, N., et al. (2023). Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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